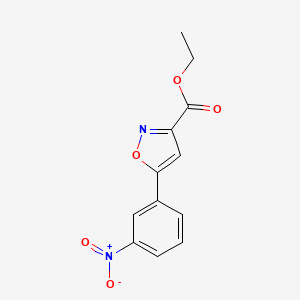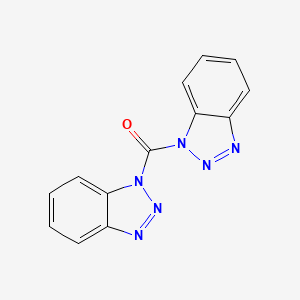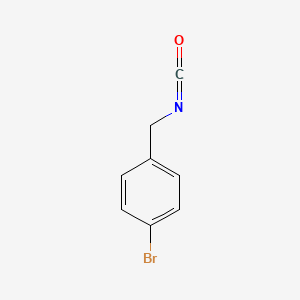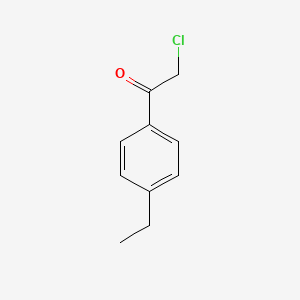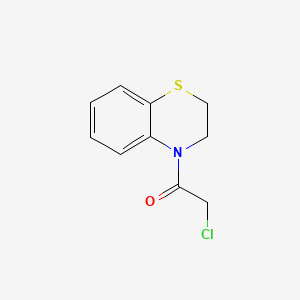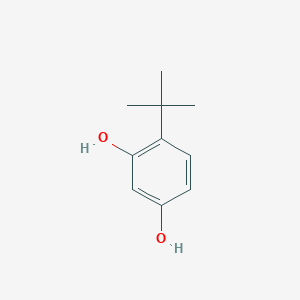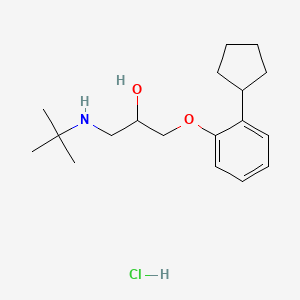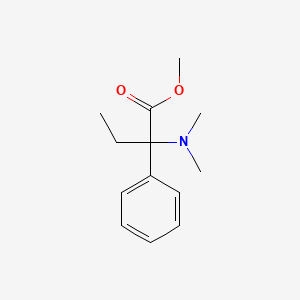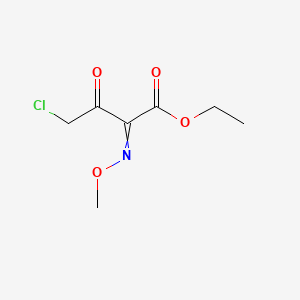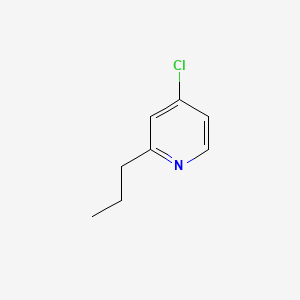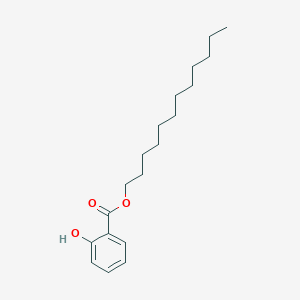
Tert-butyl N-(9-aminononyl)carbamate
Vue d'ensemble
Description
Tert-butyl N-(9-aminononyl)carbamate (TBNnC) is a carbamate compound that has been widely studied due to its potential applications in the fields of organic synthesis, drug design, and biochemistry. TBNnC has been shown to be a useful reagent for the synthesis of various organic compounds and can also be used in the design of new drugs. Furthermore, TBNnC has been found to have a number of biochemical and physiological effects that make it a useful tool in laboratory experiments.
Applications De Recherche Scientifique
PROTAC Linker Synthesis
tert-Butyl (9-aminononyl)carbamate: is utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The compound’s alkane chain with terminal amine and Boc-protected amino groups makes it an ideal connector between the ligand for the target protein and the E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome.
Conjugation Applications
The terminal amine group of tert-Butyl (9-aminononyl)carbamate is highly reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it suitable for various conjugation applications . This reactivity is essential for creating targeted drug conjugates or attaching fluorescent markers for imaging studies.
Palladium-Catalyzed Synthesis
This compound is used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . These anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the Boc group serves as a protective group that can be removed under mild acidic conditions.
Synthesis of Functionalized Pyrroles
tert-Butyl (9-aminononyl)carbamate: has been employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant heterocycles in medicinal chemistry, and their functionalization can lead to compounds with diverse biological activities.
Carbamate Synthesis
The compound is involved in carbamate synthesis through amination (carboxylation) or rearrangement reactions . Carbamates are a class of organic compounds that are widely used as insecticides, herbicides, and in pharmaceuticals. The synthesis of carbamates is a critical step in the production of these substances.
Synthesis of O-Aryl Carbamates
tert-Butyl (9-aminononyl)carbamate: can be used in the synthesis of O-aryl carbamates, which are valuable in the pharmaceutical industry . O-aryl carbamates are used as intermediates in the synthesis of various drugs and have applications in the development of new therapeutic agents.
Mécanisme D'action
Target of Action
Tert-butyl N-(9-aminononyl)carbamate, also known as tert-Butyl (9-aminononyl)carbamate, is a compound with an alkane chain, terminal amine, and Boc-protected amino groups It is often used as a protac linker in the synthesis of protacs (proteolysis-targeting chimeras) and other conjugation applications . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound’s amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows it to form bonds with target proteins when used as a PROTAC linker . The resulting PROTAC molecule can then bind to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a protac linker, it would be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . The downstream effects would depend on the specific target protein being degraded.
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall effectiveness as a drug .
Result of Action
The molecular and cellular effects of Tert-butyl N-(9-aminononyl)carbamate’s action would depend on the specific target protein being degraded. By inducing the degradation of target proteins, it could potentially alter cellular processes and pathways in which these proteins are involved .
Propriétés
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUNGYDAMPRXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394274 | |
| Record name | Tert-butyl N-(9-aminononyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(9-aminononyl)carbamate | |
CAS RN |
510754-90-2 | |
| Record name | Tert-butyl N-(9-aminononyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




